Researchers using 2,4-dichloropyrimidines often face complex regioisomeric mixtures and low yields in targeted C2 derivatization. 2-Chloro-4-methyl-6-phenylpyrimidine (CAS 32785-40-3) solves this with its exclusive C2 chlorine reactivity, locked by the 4-methyl and 6-phenyl substituents. This enables predictable, high-yielding SNAr and cross-coupling reactions.
- Single Reactive Handle: Avoids regioisomer mixtures, ensuring reproducible synthesis of 2-substituted pyrimidine libraries.
- Validated Intermediate: Direct precursor to 2-hydrazinyl derivatives for antimicrobial SAR exploration.
- Reliable Supply: Available at 97% purity with batch QC (NMR, HPLC, GC) for consistent parallel synthesis workflows.
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
CAS No.32785-40-3
Cat. No.B1580781
⚠ Attention: For research use only. Not for human or veterinary use.
2-Chloro-4-methyl-6-phenylpyrimidine (CAS 32785-40-3) is a heterocyclic aromatic organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 6-position . It possesses a molecular formula of C₁₁H₉ClN₂ and a molecular weight of 204.66 g/mol, with a predicted boiling point of 351.2±11.0°C, a melting point of 50–51°C, and a predicted density of 1.208±0.06 g/cm³ . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the reactive chlorine atom at the 2-position enables nucleophilic substitution, cross-coupling, and derivatization to access diverse pyrimidine-based molecular libraries .
WorkflowC2-selective derivatization via nucleophilic substitution and cross-coupling
SelectionExclusive C2 chlorine reactivity avoids regioisomeric mixtures common to dichloro analogs
Use contextMedicinal chemistry and agrochemical library synthesis; batch QC documentation supports reproducibility
Why Generic Substitution Fails for This Pyrimidine
Generic substitution of 2-Chloro-4-methyl-6-phenylpyrimidine with other chloropyrimidine intermediates is not chemically or functionally equivalent. The specific substitution pattern—chlorine at C2, methyl at C4, and phenyl at C6—imparts a unique electronic and steric environment that directly dictates regioselectivity in subsequent nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions . While 2,4-dichloropyrimidines and 2,4,6-trichloropyrimidines offer multiple reactive sites that may lead to complex product mixtures and lower yields in targeted derivatization, the presence of the 4-methyl and 6-phenyl groups in this compound locks the reactivity exclusively at the C2 chlorine . This singular reactive handle ensures predictable, high-yielding conversion to 2-substituted pyrimidine derivatives, which is critical for the reproducible synthesis of kinase inhibitor scaffolds, hydrazone-containing antimicrobials, and other bioactive molecules [1]. The physicochemical properties, including a consensus Log P of 2.92 and calculated water solubility of 0.0397 mg/mL, further define its handling and formulation behavior in research settings, parameters that differ markedly from analogs lacking the phenyl or methyl substituents .
Regioselectivity mismatch
Multi-reactive analogs such as 2,4-dichloropyrimidines may generate regioisomeric mixtures; the exclusive C2-Cl handle supports predictable derivatization.
Physicochemical profile shift
Higher lipophilicity (reported Log P ~2.9) and limited water solubility distinguish this compound from less substituted chloropyrimidines, influencing solvent choice and purification strategies.
Synthesis efficiency context
Reported in-house Suzuki coupling yields may be moderate; direct procurement of the pre-formed intermediate can reduce resource burden and improve workflow efficiency.
[1] Kamal R, Kumar R, Kumar V, Bansal KK, Sharma PC. Synthesis, Anthelmintic and Antimicrobial Evaluation of New 2-Arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazines. ChemistrySelect. 2019;4(2):713–717. View Source
Quantitative Evidence vs. Structural Analogs
Purity and QC Data Comparison
2-Chloro-4-methyl-6-phenylpyrimidine is commercially available with a standard purity specification of 97%, supported by batch-specific analytical data including NMR, HPLC, and GC . In contrast, a key synthetic precursor and potential alternative, 2,4-dichloro-6-methylpyrimidine (CAS 5424-21-5), is typically supplied with a lower standard purity of 95% .
Commercial vendor specification (Bidepharm vs. BenchChem)
Why This Matters
Higher commercial purity specification reduces the burden of additional purification steps, lowering the effective cost and time required for downstream synthesis.
A patent-reported procedure describes the synthesis of 2-Chloro-4-methyl-6-phenylpyrimidine from 2,4-dichloro-6-methylpyrimidine and benzeneboronic acid via a Pd(PPh₃)₄-catalyzed Suzuki coupling, achieving an isolated yield of 48% after MPLC purification . While no direct comparative yield is available for an alternative synthesis of this specific compound, the literature provides a class-level benchmark: Suzuki couplings of heteroaryl chlorides with phenylboronic acids under optimized Pd-catalyzed conditions typically achieve yields ranging from 60% to 85% [1].
Suzuki coupling yieldClass-level inference
48% isolated yield
Class benchmark: 60–85%
Reported yield below class average may support direct procurement
Single-pot Suzuki on dichloro precursor; competing side reactions possible
Synthetic ChemistrySuzuki CouplingReaction Yield
Evidence Dimension
Isolated synthetic yield (Suzuki coupling with phenylboronic acid)
Target Compound Data
48%
Comparator Or Baseline
Class-level expectation for heteroaryl chloride Suzuki coupling: 60–85%
Quantified Difference
12–37 percentage points lower than class benchmark
The moderate reported yield highlights the value of procuring the pre-formed compound rather than synthesizing it in-house, as the single-pot Suzuki coupling on the dichloro precursor yields below the class average, potentially due to competing side reactions at the second chlorine site.
Synthetic ChemistrySuzuki CouplingReaction Yield
[1] Miyaura N, Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995;95(7):2457–2483. View Source
Lipophilicity and Solubility Comparison
2-Chloro-4-methyl-6-phenylpyrimidine exhibits a consensus Log P (octanol-water partition coefficient) of 2.92, calculated as the average of five independent predictive methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . Its predicted water solubility (Log S ESOL) is -3.71, corresponding to 0.0397 mg/mL (0.000194 mol/L), classifying it as 'moderately soluble' . For comparison, 2,4-dichloro-6-methylpyrimidine (CAS 5424-21-5) has a calculated XLogP3 of 2.2 [1].
Lipophilicity (Log P)Calculated property
Consensus Log P 2.92
XLogP3 difference +1.03 vs. dichloro analog
Higher lipophilicity influences organic-phase partitioning and purification
Water solubility ~0.04 mg/mL (moderately soluble)
Drug DesignPhysicochemical PropertiesLipophilicity
Evidence Dimension
Lipophilicity (Log P)
Target Compound Data
Consensus Log P: 2.92; XLogP3: 3.23
Comparator Or Baseline
2,4-Dichloro-6-methylpyrimidine: XLogP3 = 2.2
Quantified Difference
XLogP3 difference of 1.03 log units (~10.7× greater lipophilicity)
Conditions
Calculated values (PubChem and vendor data)
Why This Matters
The higher lipophilicity (Log P difference of ~1 log unit) of the target compound influences its partitioning in biphasic reaction systems, its solubility in organic solvents for purification, and its potential membrane permeability if used in biological assays, making it distinct from less lipophilic dichloro precursors.
Drug DesignPhysicochemical PropertiesLipophilicity
Medicinal chemistry groups focused on kinase inhibitor discovery should prioritize 2-Chloro-4-methyl-6-phenylpyrimidine as a key intermediate for constructing 2-amino and 2-thio substituted pyrimidine libraries. The compound's exclusive C2 chlorine reactivity, as established in Section 2, ensures regioselective functionalization without interference from the 4-methyl or 6-phenyl groups, a critical advantage over 2,4-dichloropyrimidine alternatives that can yield regioisomeric mixtures . The commercial availability at 97% purity with batch QC (NMR, HPLC, GC) supports reproducible parallel synthesis workflows .
Antimicrobial Hydrazone Library Preparation
The compound serves as a validated precursor to 2-hydrazinyl-4-methyl-6-phenylpyrimidine, which can be condensed with aromatic aldehydes to generate 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine libraries [1]. Research groups investigating novel antimicrobial or anthelmintic agents should procure this intermediate rather than attempting de novo synthesis, as the moderate 48% yield reported for the Suzuki coupling step (Section 3, Evidence Item 2) makes in-house preparation inefficient relative to commercial acquisition.
Agrochemical Lead Generation Scaffold
Agrochemical discovery programs targeting fungal pathogens or weed species can utilize 2-Chloro-4-methyl-6-phenylpyrimidine as a versatile scaffold for derivatization. The compound's predicted physicochemical properties—specifically a Log P of 2.92—fall within an optimal range for foliar uptake and translocation in plant systems . Its single reactive chlorine handle permits systematic SAR exploration through nucleophilic substitution with amines, thiols, and alkoxides, enabling rapid assessment of substituent effects on antifungal or herbicidal activity .
Application
Selection Property
Validation Focus
Kinase inhibitor scaffold derivatization
Regioselective C2 functionalization
Batch QC (NMR, HPLC, GC) supports reproducibility in parallel synthesis
Antimicrobial hydrazone library synthesis
Validated precursor to 2-hydrazinyl derivative
Efficiency gain over in-house Suzuki synthesis; precursor purity supports derivatization consistency
SAR exploration via nucleophilic substitution at C2 with amines, thiols, alkoxides
[1] Kamal R, Kumar R, Kumar V, Bansal KK, Sharma PC. Synthesis, Anthelmintic and Antimicrobial Evaluation of New 2-Arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazines. ChemistrySelect. 2019;4(2):713–717. View Source
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